![molecular formula C16H10BrN3O B502062 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile CAS No. 353262-89-2](/img/structure/B502062.png)
2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile
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Description
2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile is a chemical compound that belongs to the class of indolizines . Indolizines are nitrogen-containing heterocycles that have a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizines, including this compound, has been achieved through various methods . One of the common methods involves the use of 4-aminopyridine and phenacyl bromides . The quaternary salts of 4-aminopyridine are obtained by stirring 4-aminopyridine with phenacyl bromides in acetone at room temperature . These salts are then treated with acetylenes in the presence of anhydrous potassium carbonate in N,N-dimethylformamide solvent to get indolizine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indolizine core, which is a nitrogen-containing heterocycle . This core is substituted with an amino group, a bromobenzoyl group, and a carbonitrile group .Future Directions
The future directions for the study of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile and similar compounds could involve further exploration of their biological activities and potential applications. This could include the development of new synthetic methods, the study of their interactions with various biological targets, and the investigation of their potential use in medical and material applications .
properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADMXOZPLCPNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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